molecular formula C22H18O6 B12320979 Alpinumisoflavone acetate

Alpinumisoflavone acetate

Cat. No.: B12320979
M. Wt: 378.4 g/mol
InChI Key: UGAJYYNANGVRBF-UHFFFAOYSA-N
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Description

Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the plant species belonging to the Fabaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and estrogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpinumisoflavone acetate can be synthesized through the acetylation of alpinumisoflavone. The process typically involves the reaction of alpinumisoflavone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Alpinumisoflavone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually conducted under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different pharmacological properties and can be used for various scientific research applications .

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

    Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.

    Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and osteoporosis.

    Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetics

Mechanism of Action

The mechanism of action of alpinumisoflavone acetate involves the modulation of various molecular targets and pathways:

    Nuclear Factor-kappa B (NF-κB): this compound inhibits the activation of NF-κB, a transcription factor involved in inflammation and immune responses.

    Mitogen-Activated Protein Kinases (MAPKs): It modulates the activity of MAPKs, which play a crucial role in cell signaling and stress responses.

    Nucleotide-binding Domain-like Receptor Protein 3 (NLRP3) Inflammasome: It suppresses the activation of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines.

    IL-17 Signaling Pathways: It inhibits the IL-17 signaling pathways, which are implicated in autoimmune and inflammatory diseases

Comparison with Similar Compounds

Alpinumisoflavone acetate is unique compared to other similar compounds due to its prenylated structure, which enhances its biological activity. Similar compounds include:

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate

InChI

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3

InChI Key

UGAJYYNANGVRBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O

Origin of Product

United States

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